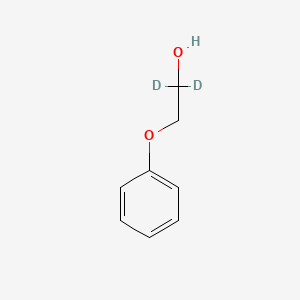
1,1-Dideuterio-2-phenoxyethanol
Übersicht
Beschreibung
1,1-Dideuterio-2-phenoxyethanol is a deuterated analog of 2-phenoxyethanol. It is widely used as a preservative in the cosmetic and pharmaceutical industries. The molecular formula is C8H10O2 and the molecular weight is 140.18 g/mol .
Molecular Structure Analysis
The molecular structure of 1,1-Dideuterio-2-phenoxyethanol can be represented by the linear formula C6H5OCH2CD2OH .Physical And Chemical Properties Analysis
1,1-Dideuterio-2-phenoxyethanol is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate .Wissenschaftliche Forschungsanwendungen
Preservative for Vaccines
- Scientific Field: Medical Science
- Application Summary: 2-phenoxyethanol (2-PE) is used as a preservative in the diphtheria-purified pertussis-tetanus combined vaccine (DPT vaccine) .
- Methods of Application: The efficacy of 2-PE and Thimerosal, another antimicrobial preservative, was compared in the DPT vaccine .
Pharmacokinetics Study
- Scientific Field: Toxicology
- Application Summary: The pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, were studied after dermal and inhaled routes of exposure .
- Methods of Application: PE was administered daily for 4 days and blood samples were collected at day 1 and day 4 for PK analysis .
- Results: PE was rapidly absorbed and extensively metabolized to form PAA. After multiple dosing, the exposures of PE and PAA were decreased presumably due to the induction of metabolizing enzymes of PE and PAA .
Industrial Uses
- Scientific Field: Industrial Chemistry
- Application Summary: 2-Phenoxyethanol has many industrial uses—primarily as a solvent for dyes, inks, and resins; a lubricant preservative; and a reagent in organic chemical synthesis .
- Methods of Application: It is used in the manufacturing process of various products .
- Results: Its uses range from a preservative for cosmetics and drugs to a fixative for perfumes to an attractant in insecticides .
Hand Disinfectant
- Scientific Field: Medical Science
- Application Summary: Phenoxyethanol is used as a hand disinfectant .
- Methods of Application: It is applied directly to the hands to kill germs and prevent their spread .
- Results: It has been found to be effective in reducing the number of germs on hands .
Anesthetic in Fish Aquaculture
- Scientific Field: Aquaculture
- Application Summary: Phenoxyethanol is used as an anesthetic in fish aquaculture .
- Methods of Application: It is added to the water in which the fish are kept to anesthetize them for handling or transport .
- Results: It has been found to be effective in reducing stress and injury to fish during handling and transport .
Perfume Fixative
- Scientific Field: Cosmetics
- Application Summary: Phenoxyethanol is used as a perfume fixative .
- Methods of Application: It is added to perfumes to help the fragrance last longer .
- Results: It has been found to be effective in prolonging the scent of perfumes .
Insect Repellent
- Scientific Field: Entomology
- Application Summary: Phenoxyethanol is used as an insect repellent .
- Methods of Application: It is applied directly to the skin or clothing to repel insects .
- Results: It has been found to be effective in repelling a variety of insects .
Solvent for Cellulose Acetate, Dyes, Inks, and Resins
- Scientific Field: Industrial Chemistry
- Application Summary: Phenoxyethanol is used as a solvent for cellulose acetate, dyes, inks, and resins .
- Methods of Application: It is used in the manufacturing process of various products .
- Results: Its uses range from a solvent for various materials to a fixative for perfumes .
Preservative for Pharmaceuticals, Cosmetics and Lubricants
- Scientific Field: Pharmaceutical Science
- Application Summary: Phenoxyethanol is used as a preservative for pharmaceuticals, cosmetics and lubricants .
- Methods of Application: It is added to these products during the manufacturing process to prevent the growth of bacteria and fungi .
- Results: It has been found to be effective in preserving the quality and extending the shelf life of these products .
Eigenschaften
IUPAC Name |
1,1-dideuterio-2-phenoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWFXQBSFUVSP-NCYHJHSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(COC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745735 | |
| Record name | 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyethyl-1,1-D2 alcohol | |
CAS RN |
21273-38-1 | |
| Record name | 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21273-38-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

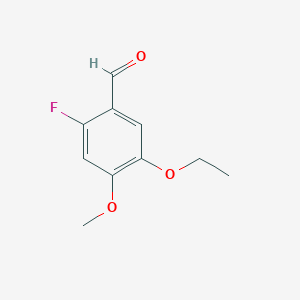
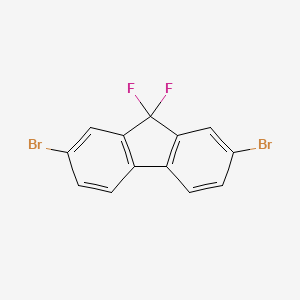
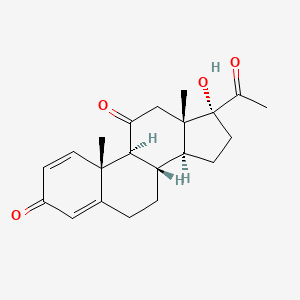
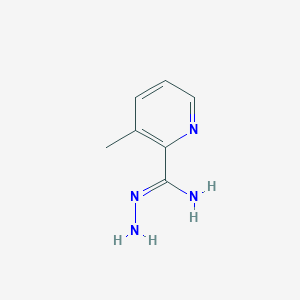
![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)
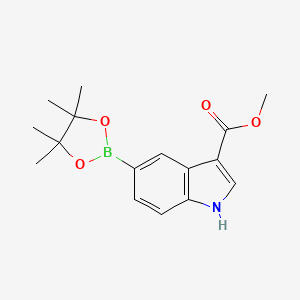
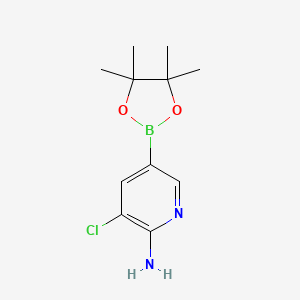
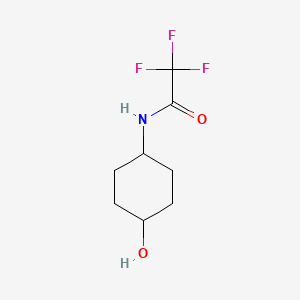
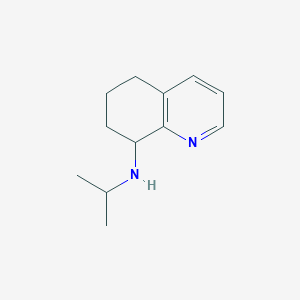
![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)
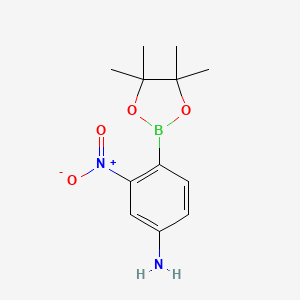
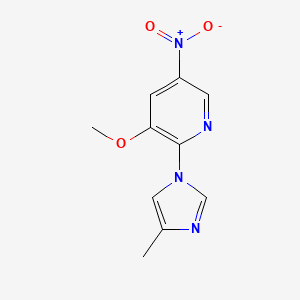
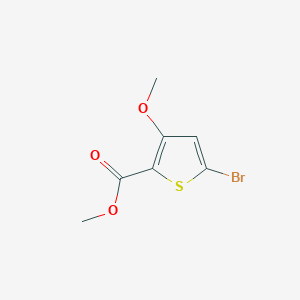
![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)